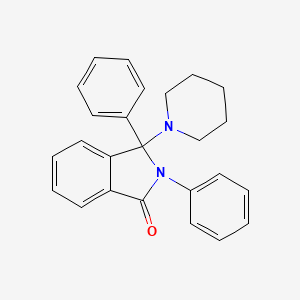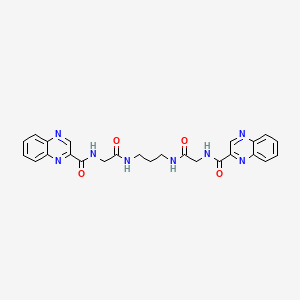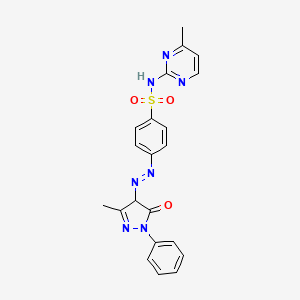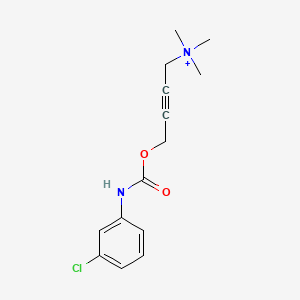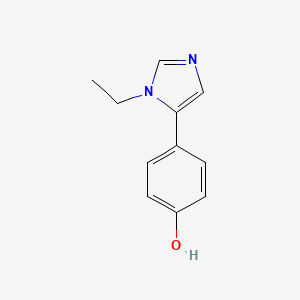![molecular formula C36H43NO6 B12803798 [2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate](/img/structure/B12803798.png)
[2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CHEBI:64064 , is a phenol derivative. Its chemical structure features a hydroxymethyl group at C-2 and a 1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl group at C-4. Essentially, it’s a derivative of phenylethanolamine .
Preparation Methods
Reaction Conditions: The exact reaction conditions would depend on the specific synthetic pathway chosen. common reagents and conditions for phenol derivatives include acid-catalyzed reactions, base-catalyzed reactions, and nucleophilic substitutions.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound remains scarce. It’s likely that research and development in this area are ongoing.
Chemical Reactions Analysis
Types of Reactions: This compound could undergo various reactions, including:
Oxidation: Oxidative processes could modify the hydroxymethyl or aminoethyl groups.
Reduction: Reduction reactions might target functional groups like the carbonyl in the carboxylate.
Substitution: Nucleophilic substitutions could occur at different positions.
Common Reagents: Reagents commonly used in phenol chemistry include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and nucleophiles (e.g., alkoxides).
Major Products: The major products would depend on the specific reaction conditions. Potential products include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Biology and Medicine: Given its structural features, this compound could be relevant in drug discovery. It might interact with receptors or enzymes involved in physiological processes.
Industry: Applications in industry could include additives, catalysts, or intermediates for other compounds.
Mechanism of Action
The exact mechanism remains speculative due to limited data. it likely interacts with specific cellular targets, affecting signaling pathways or enzymatic activity.
Comparison with Similar Compounds
While direct comparisons are challenging without specific analogs, researchers could explore related phenol derivatives. For instance, ®-salmeterol and (S)-salmeterol share some structural similarities .
Properties
Molecular Formula |
C36H43NO6 |
|---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C36H43NO6/c38-26-30-24-29(18-20-34(30)43-36(41)32-19-17-28-15-6-7-16-31(28)35(32)40)33(39)25-37-21-9-1-2-10-22-42-23-11-8-14-27-12-4-3-5-13-27/h3-7,12-13,15-20,24,33,37-40H,1-2,8-11,14,21-23,25-26H2 |
InChI Key |
QSQLDXINIHNDJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4C=C3)O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





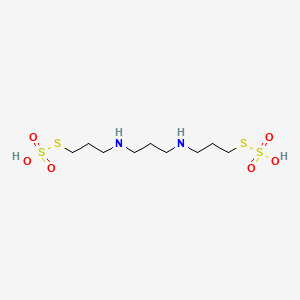
![1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one](/img/structure/B12803759.png)
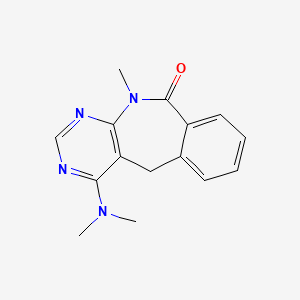

![2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12803775.png)

